molecular formula C19H18N2O3 B2780019 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903337-56-3

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2780019
CAS No.: 1903337-56-3
M. Wt: 322.364
InChI Key: LPZPDOWAYHEBMA-UHFFFAOYSA-N
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Description

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a naphthalene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-ylacetyl intermediate. This intermediate is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the azetidine and pyrrolidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione include other azetidine and pyrrolidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)15-11-20(12-15)19(24)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZPDOWAYHEBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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